molecular formula C17H21N7 B12228323 2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B12228323
M. Wt: 323.4 g/mol
InChI Key: OAKZGLNGVJBMFM-UHFFFAOYSA-N
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Description

2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of polar solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile apart from similar compounds is its unique combination of the pyrimidine, piperazine, and pyridine rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H21N7

Molecular Weight

323.4 g/mol

IUPAC Name

2-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C17H21N7/c1-13-10-16(21-17(20-13)22(2)3)24-8-6-23(7-9-24)15-11-14(12-18)4-5-19-15/h4-5,10-11H,6-9H2,1-3H3

InChI Key

OAKZGLNGVJBMFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=CC(=C3)C#N

Origin of Product

United States

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